molecular formula C4H14Cl2N2 B013462 1,4-Diaminobutane dihydrochloride CAS No. 333-93-7

1,4-Diaminobutane dihydrochloride

Cat. No. B013462
CAS RN: 333-93-7
M. Wt: 124.61 g/mol
InChI Key: XXWCODXIQWIHQN-UHFFFAOYSA-N
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Description

1,4-Diaminobutane dihydrochloride is a chemical compound utilized in various synthetic processes. It serves as a key intermediate in the synthesis of polymers, elastomers, and complex molecular structures. The compound's significance stems from its bifunctional nature, allowing it to participate in diverse chemical reactions and form stable complexes with different metals.

Synthesis Analysis

The synthesis of 1,4-Diaminobutane dihydrochloride involves reactions starting from 1,4-diaminobutane and trimellitic anhydride, leading to the formation of bisimide dicarboxylic acid, which is then transformed into diethyl ester. This imide monomer undergoes polycondensation with mixtures of 1,4-dihydroxybutane and poly(tetramethylene oxide) diols to produce poly(ether-ester-imide)s with varying mechanical properties (Kricheldorf, Wollheim, Koning, Werumeus-Buning, & Altstädt, 2001).

Molecular Structure Analysis

The molecular structure of 1,4-Diaminobutane dihydrochloride is characterized by its ability to form stable complexes and crystal structures. One example is the synthesis and crystal structure analysis of bis(1,4-diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride, highlighting the compound's ability to engage in hydrophobic interactions and form layered structures through hydrogen bonding (Frank & Reiss, 1996).

Chemical Reactions and Properties

1,4-Diaminobutane dihydrochloride participates in various chemical reactions, contributing to the synthesis of polymers and coordination complexes. It reacts with rhodium(III) chloride to form red compounds that are stable under certain conditions, demonstrating its utility in forming metal complexes and its role in synthesis processes (Frank & Reiss, 1996).

Physical Properties Analysis

The physical properties of 1,4-Diaminobutane dihydrochloride and its derivatives, such as poly(ether-ester-imide)s, are characterized by their crystallization behaviors and mechanical properties. These polymers exhibit slow crystallization and are influenced by macrophase separation during polycondensation, affecting their mechanical characteristics (Kricheldorf et al., 2001).

Chemical Properties Analysis

The chemical properties of 1,4-Diaminobutane dihydrochloride derivatives are extensively studied in terms of their interaction with metals and their stability. For instance, equilibrium studies with cations such as H+, Cu2+, and Ni2+ reveal insights into the complexation behavior and stability constants of its metal complexes, indicating a negative chelate effect and coordination numbers that reflect the ligand's chemical versatility (Anderegg & Kholeif, 1997).

Scientific Research Applications

  • Enzyme Inhibition : It acts as a mechanism-based inhibitor of diamine oxidase in pea cotyledons, leading to a time-dependent loss of enzyme activity (Peč & Frébort, 1992)(Peč & Frébort, 1992).

  • Agricultural Applications : Its addition to ammonium acetate and trimethylamine traps significantly increased the capture of the Mexican fruit fly (Heath et al., 2004)(Heath et al., 2004).

  • Material Science : Poly(ether-ester-imide)s based on 1,4-diaminobutane show potential as thermoplastic elastomers (Kricheldorf et al., 2001)(Kricheldorf et al., 2001).

  • Chemical Synthesis : Its involvement in synthesizing stable compounds like bis(1,4-diammoniobutane) diaquahydrogen hexachlorohodate(III) dichloride has been noted (Frank & Reiss, 1996)(Frank & Reiss, 1996).

  • Computational Chemistry : Studies have examined its protonation effects and bond strengths in fluorinated derivatives (Politzer et al., 1989)(Politzer et al., 1989).

  • Biotechnology : Research on efficient separation and purification from fermentation broth for bio-based nylon synthesis (Lee et al., 2019)(Lee et al., 2019).

  • Structural and Vibrational Properties : Density functional calculations have been used to determine its most stable conformation and properties (Özbay & Gozutok, 2020)(Özbay & Gozutok, 2020).

  • Medical Research : Its uptake systems in Escherichia coli have been studied, revealing insights into cellular transport mechanisms (Tabor & Tabor, 1966; Tabor & Dobbs, 1970)(Tabor & Tabor, 1966)(Tabor & Dobbs, 1970).

  • Surface Chemistry : It's been used in surface-confined reactions with aromatic diisocyanates to create ordered oligomer assemblies (Greenwood et al., 2013)(Greenwood et al., 2013).

  • Horticulture : Its application at anthesis in 'Comice' pear increased fruit set and ovule longevity (Crisosto et al., 1988)(Crisosto et al., 1988).

  • Biosensor Development : The creation of a diamine oxidase-based nano-interfaced biosensor for rapid detection of putrescine (Shanmugam et al., 2011)(Shanmugam et al., 2011).

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

Future Directions

Research on 1,4-Diaminobutane dihydrochloride continues to explore its applications in drug development, particularly in the context of NMDA receptor modulation and polyamine metabolism. Further investigations into its therapeutic potential and safety profile are warranted .

properties

IUPAC Name

butane-1,4-diamine;dihydrochloride
Source PubChem
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InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWCODXIQWIHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059824
Record name 1,4-Diaminobutane dihydrochloride
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Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name Putrescine dihydrochloride
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Product Name

1,4-Diaminobutane dihydrochloride

CAS RN

333-93-7
Record name Putrescine dihydrochloride
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Record name 1,4-Butanediamine, hydrochloride (1:2)
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Record name 1,4-Diaminobutane dihydrochloride
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Record name Tetramethylenediammonium dichloride
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Record name PUTRESCINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
C Cabello, P Bartolo, S Rincón… - Fullerenes …, 2017 - Taylor & Francis
Carbon nanotubes (CNT) have been used to propose solutions and develop better quality products that can be applied to areas such as electronics, materials, chemistry, physics and …
ZS Hou, YB Tan, K Kim, QF Zhou - Polymer, 2006 - Elsevier
Pseudopolyrotaxanes 3 is synthesized from cucurbituril[6] (CB[6]) and polymer 2 (poly-N 1 -(4-vinylbenzyl)-1,4-diaminobutane dihydrochloride) in water by simple stirring at room …
Q Ma, H Yang, J Hao, Y Tan - Journal of dispersion science and …, 2012 - Taylor & Francis
The novel side-chain copolymers of acrylamide (AM) and complex pseudorotaxane monomer N′-(4-vinylbenzyl)-1,4-diaminobutane dihydrochloride with cucurbit[6]uril (CB[6]) …
Q Duan, Q Zhao, C Lu, K Lu - Chemistry Letters, 2018 - journal.csj.jp
Novel host-guest binding motifs based on negatively charged carboxylatopillar[5]arene and carboxylatopillar[6]arene (CP5A and CP6A) with N,N′-bis(4-pyridylmethyl)-1,4-…
Number of citations: 1 www.journal.csj.jp
AFH Bkhit, ME Ali, OHM El-Husseini, SA Ismail - assjm.journals.ekb.eg
A field experiment was conducted in the north western part of Kom Osheem district, Tamiya Town, El-Fayoum Governorate, Egypt to study the possibility of using potassium foliar spray …
Number of citations: 4 assjm.journals.ekb.eg
C Cabello, S Rincón, P Bartolo… - Fullerenes …, 2018 - Taylor & Francis
Multi-walled carbon nanotubes (MWCNTs) have been used to solve problems in different fields due to their mechanical, electrical and nanometric properties. However, the tendency of …
HOU Zhao Sheng, YB TAN, KIM Kimoon… - Chinese Chemical …, 2005 - researchgate.net
Pseudorotaxane monomer (VBCB) containing cucurbitutil [6](CB [6]) and N1-(4-vinylbenzyl)-1, 4-diaminobutane dihydrochloride (VBDADC) is obtained by self-assembly of cucurbituril […
Number of citations: 4 www.researchgate.net
Q Ma, H Yang, K Kim, Y Tan - Chinese Journal of Polymer Science, 2012 - Springer
Novel copolymers based on acrylamide (AM) and complex pseudorotaxane monomer N′-(3-vinylbenzyl)-1,4-diaminobutane dihydrochloride with cucurbit[6]uril (CB[6]) (3VBCB) were …
M Andrade-Guel, C Cabello-Alvarado… - Nanomaterials, 2021 - mdpi.com
Design of functional materials it is of great importance to address important problems in the areas of health and environment. In the present work, the synthesis and application of poly-…
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
W Frank, GJ Reiß - Chemische Berichte, 1996 - Wiley Online Library
Bis(1,4‐diammoniobutane) diaquahydrogen hexachlorohodate(III) dichloride, [H 3 N–(CH 2 ) 4 –NH 3 ] 2 [H 5 O 2 ][RhCl 6 ]Cl 2 (1), was synthesized by the reaction of rhodium(III) …

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